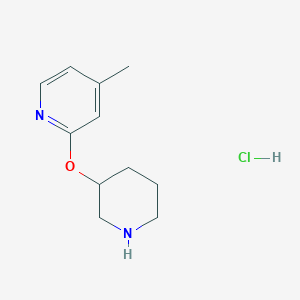![molecular formula C19H21N3O3S B1500919 1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol CAS No. 1146080-28-5](/img/structure/B1500919.png)
1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol
Vue d'ensemble
Description
1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol is a chemical compound with the molecular formula C19H21N3O3S and a molecular weight of 371.5 g/mol. This compound is known for its unique structure, which includes a benzimidazole ring substituted with a toluene-4-sulfonyl group and a piperidin-3-ol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol typically involves the following steps:
Benzimidazole Synthesis: The benzimidazole core is synthesized by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Toluene-4-sulfonylation: The benzimidazole is then treated with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine to introduce the toluene-4-sulfonyl group.
Piperidin-3-ol Introduction: Finally, the piperidin-3-ol moiety is introduced through a nucleophilic substitution reaction with an appropriate piperidin-3-ol derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different functional groups.
Substitution Products: Substituted derivatives where the nucleophile has replaced the original functional group.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be employed as a tool in biological studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism by which 1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)sulfonyl-1H-benzimidazole-2-yl]-piperidin-3-ol: A structural analog with a similar toluene-4-sulfonyl group.
1-(Toluene-4-sulfonyl)-1H-benzimidazole-2-yl]-morpholin-3-ol: A compound with a morpholin-3-ol moiety instead of piperidin-3-ol.
Uniqueness: 1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylbenzimidazol-2-yl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-14-8-10-16(11-9-14)26(24,25)22-18-7-3-2-6-17(18)20-19(22)21-12-4-5-15(23)13-21/h2-3,6-11,15,23H,4-5,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHJFGKJCORODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N4CCCC(C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671418 | |
| Record name | 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl]piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-28-5 | |
| Record name | 3-Piperidinol, 1-[1-[(4-methylphenyl)sulfonyl]-1H-benzimidazol-2-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146080-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl]piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B1500856.png)



![[1-(3-Methoxy-quinoxalin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1500861.png)
